alpha-Ionol

Descripción general

Descripción

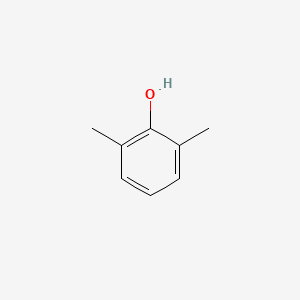

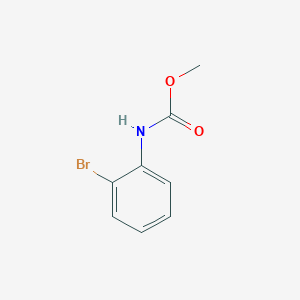

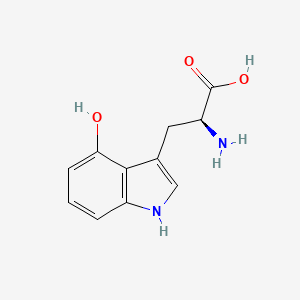

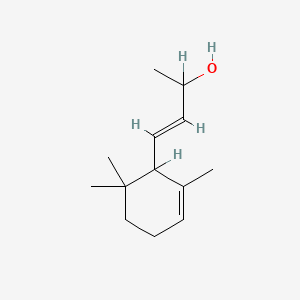

Alpha-Ionol, also known as 4-(2,6,6-Trimethyl-2-cyclohexenyl)-3-buten-2-ol, is an organic compound that belongs to the family of norisoprenoids. It is a derivative of ionone and is known for its pleasant floral aroma, reminiscent of violets and raspberries. This compound is widely used in the fragrance and flavor industries due to its unique scent profile .

Mecanismo De Acción

Target of Action

Alpha-Ionol, a naturally occurring organic compound , has been found to interact with various biological targets. For instance, it has been identified as an attractant for certain species of fruit flies . .

Mode of Action

The mode of action of this compound is largely dependent on its interaction with its targets. In the case of fruit flies, this compound acts as an attractant, influencing the behavior of these insects . .

Biochemical Pathways

Apocarotenoids are derived from carotenoids and have significant roles in nutrition as a source of vitamin A, and lend protection against chronic diseases such as arthritis, cardiovascular disorders, and cancer . They are also responsible for flavor, taste, aroma, and fragrance of flowers and foods .

Pharmacokinetics

These properties play a crucial role in drug discovery and chemical safety assessment . Understanding the ADME properties of this compound would provide valuable insights into its bioavailability and potential as a therapeutic agent.

Result of Action

It is known that this compound has been used as an attractant for certain species of fruit flies . This suggests that this compound can influence the behavior of these insects at a molecular level, potentially by interacting with specific receptors or signaling pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds, including this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets and its overall effectiveness . .

Análisis Bioquímico

Biochemical Properties

The biotransformation of Alpha-Ionol has been studied using the plant pathogenic fungus Epicoccum purpurascens . The biotransformation of this compound via reduction of the C-9 ketone position yielded this compound as the major metabolic product .

Cellular Effects

They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the reduction of the racemic alpha-ionone, resulting in the formation of two enantiomers of this compound . This enzymatic reduction by E. purpurascens proceeds with high asymmetry .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are not well-documented. The biotransformation of this compound by E. purpurascens suggests that it can be metabolized by certain organisms .

Metabolic Pathways

This compound is involved in the metabolism of terpenoids . It is produced via the reduction of the C-9 ketone position of alpha-ionone .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Alpha-Ionol can be synthesized through various methods. One common synthetic route involves the reduction of alpha-ionone. The reduction process typically uses sodium borohydride as a reducing agent in the presence of cerium chloride under an ice water bath or room temperature conditions . Another method involves the biotransformation of alpha-ionone using microbial or enzymatic systems .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of alpha-ionone. This process involves the use of a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

Alpha-Ionol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form alpha-ionone and other related compounds.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include alpha-ionone, beta-ionone, and other related norisoprenoids .

Aplicaciones Científicas De Investigación

Alpha-Ionol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: This compound is widely used in the fragrance and flavor industries due to its pleasant aroma.

Comparación Con Compuestos Similares

Alpha-Ionol is closely related to other ionones, such as beta-ionone and gamma-ionone. These compounds share similar structural features but differ in the position of the double bond and the functional groups attached to the cyclohexene ring . This compound is unique due to its specific floral aroma and its role as an intermediate in the biosynthesis of various carotenoids and apocarotenoids .

List of Similar Compounds

- Beta-Ionone

- Gamma-Ionone

- Alpha-Ionone

- Beta-Damascenone

This compound stands out due to its specific applications in the fragrance industry and its unique chemical properties .

Propiedades

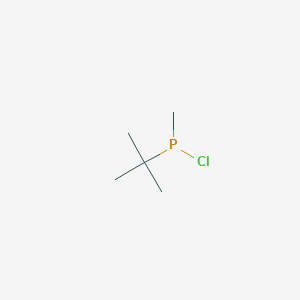

IUPAC Name |

(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,11-12,14H,5,9H2,1-4H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDOJWCZWKWKSE-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1C=CC(C)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCCC(C1/C=C/C(C)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885294 | |

| Record name | (3E)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a sweeter odour of ionones | |

| Record name | alpha-Ionol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/343/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

127.00 °C. @ 15.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | 4,7-Megastigmadien-9-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.917-0.924 | |

| Record name | alpha-Ionol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/343/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

25312-34-9, 472-78-6 | |

| Record name | α-Ionol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25312-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Ionol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025312349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-IONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QI2W5Y52K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,7-Megastigmadien-9-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of alpha-ionol in biological research?

A1: this compound has been identified as a male attractant for the tephritid fruit fly Bactrocera latifrons (Hendel). This makes it a potentially valuable tool for detection and monitoring programs targeting this agricultural pest [, ].

Q2: Is this compound as effective as other male lures used for tephritid fruit flies?

A2: While this compound attracts male B. latifrons, its attractiveness is not as strong as that observed with other tephritid fruit flies and their respective male lures [].

Q3: Can the attractiveness of this compound to B. latifrons be enhanced?

A3: Yes, research shows that cade oil, an essential oil from Juniperus oxycedrus L., acts as a synergist, significantly increasing the attraction of this compound to male B. latifrons in trapping experiments [].

Q4: What is the optimal age of male B. latifrons for this compound + cade oil attraction?

A4: Wind tunnel studies with wild flies indicate that male response to this compound + cade oil increases with age, with the strongest response observed in flies aged 28 days old [].

Q5: What is the longevity of this compound + cade oil lures in the field?

A5: The attractiveness of wicks treated with this compound and cade oil declines over time. Research suggests that the response is reduced to approximately 50% of the initial catch after 6.5 weeks [].

Q6: Are there other potential lures for B. latifrons?

A6: Studies indicate that Solulys AST, a protein-based bait, is highly attractive to both male and female B. latifrons. Additionally, dry trap alternatives like ammonia, biolure, rainbow plugs, and cucumber volatile plugs show comparable effectiveness to wet torula yeast baits [].

Q7: Beyond its use as a fruit fly attractant, what other roles does this compound play in nature?

A7: this compound is a naturally occurring compound found in various plants. For instance, it's been identified in purple passion fruit (Passiflora edulis Sims) juice, where it serves as a precursor to isomeric edulans, important flavor components [].

Q8: What is the significance of this compound in grape and wine chemistry?

A8: this compound is found in both free and glycosidically bound forms in grapes and can influence the aroma profile of wines. For instance, 3-oxo-alpha-ionol is a significant C13-norisoprenoid volatile found in Tannat wines, contributing to their unique aroma [].

Q9: How does the concentration of this compound derivatives vary in different grape varieties?

A9: Studies comparing Muscat of Alexandria and Shiraz grape leaves showed that 3-oxo-alpha-ionol was not detected in Shiraz leaves. Furthermore, its retro derivatives were less abundant in Shiraz leaves compared to Muscat of Alexandria leaves [].

Q10: What is the relationship between carotenoids in grapes and this compound derivatives in wine?

A10: Research suggests a correlation between carotenoid levels in grapes and the concentration of norisoprenoids, including this compound derivatives, in the resulting wines. Higher DeltaC values, reflecting the difference in total carotenoid concentration between veraison and maturity, correlated with higher levels of norisoprenoids like 3-oxo-alpha-ionol in wines from varieties like Chardonnay and Merlot [].

Q11: Are there any synthetic applications of this compound?

A11: this compound can be used as a precursor in the synthesis of megastigmatrienone. This process involves the conversion of this compound acetate ester to 3-oxo-ionol acetate ester using cuprous chloride as a catalyst and tert-butyl hydroperoxide as an oxidant. Subsequent alkaline hydrolysis of the 3-oxo-ionol acetate ester yields megastigmatrienone [].

Q12: What can you tell me about the absolute configuration of 3-oxo-alpha-ionol?

A12: Research has established the absolute configuration of 3-oxo-alpha-ionol, also known as (9R)-9-Hydroxy-4,7E-megastigmadien-3-one, in tobacco []. This information is crucial for understanding its biosynthesis and potential biological activities.

Q13: Has this compound been found in other plants besides grapes and passion fruit?

A13: Yes, this compound and its derivatives have been identified in various other plant species, including Capparis spinosa fruits [], Ficus ruficaulis Merr. var. antaoensis leaves [], Alangium premnifolium leaves [], Rubus sp. (blackberry) [], Glechoma longituba [], Peronema canescens Jack leaves [], Malus domestica (apple) leaves [], Laurus nobilis L. (bay laurel) leaves and buds [], Solanum quitoense L. (lulo) leaves [], Equisetum debile and E. diffusum [], and Urtica dioica L. (stinging nettle) []. This wide distribution suggests a potential ecological role for this compound and its derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.